Cas no 2138048-09-4 ([(5-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}oxolan-2-yl)methyl]urea)
![[(5-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}oxolan-2-yl)methyl]urea structure](https://www.kuujia.com/scimg/cas/2138048-09-4x500.png)
[(5-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}oxolan-2-yl)methyl]urea Chemical and Physical Properties
Names and Identifiers
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- 2138048-09-4
- [(5-{5-[(dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}oxolan-2-yl)methyl]urea
- EN300-1155388
- [(5-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}oxolan-2-yl)methyl]urea
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- Inchi: 1S/C11H19N5O3/c1-16(2)6-9-14-10(15-19-9)8-4-3-7(18-8)5-13-11(12)17/h7-8H,3-6H2,1-2H3,(H3,12,13,17)
- InChI Key: DRRMJAHSEUQOHV-UHFFFAOYSA-N
- SMILES: O1C(C2=NOC(CN(C)C)=N2)CCC1CNC(N)=O
Computed Properties
- Exact Mass: 269.14878949g/mol
- Monoisotopic Mass: 269.14878949g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 315
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1
- Topological Polar Surface Area: 107Ų
[(5-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}oxolan-2-yl)methyl]urea Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1155388-0.1g |
[(5-{5-[(dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}oxolan-2-yl)methyl]urea |
2138048-09-4 | 0.1g |
$691.0 | 2023-05-23 | ||
Enamine | EN300-1155388-1.0g |
[(5-{5-[(dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}oxolan-2-yl)methyl]urea |
2138048-09-4 | 1g |
$785.0 | 2023-05-23 | ||
Enamine | EN300-1155388-2.5g |
[(5-{5-[(dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}oxolan-2-yl)methyl]urea |
2138048-09-4 | 2.5g |
$1539.0 | 2023-05-23 | ||
Enamine | EN300-1155388-10.0g |
[(5-{5-[(dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}oxolan-2-yl)methyl]urea |
2138048-09-4 | 10g |
$3376.0 | 2023-05-23 | ||
Enamine | EN300-1155388-5.0g |
[(5-{5-[(dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}oxolan-2-yl)methyl]urea |
2138048-09-4 | 5g |
$2277.0 | 2023-05-23 | ||
Enamine | EN300-1155388-0.05g |
[(5-{5-[(dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}oxolan-2-yl)methyl]urea |
2138048-09-4 | 0.05g |
$660.0 | 2023-05-23 | ||
Enamine | EN300-1155388-0.25g |
[(5-{5-[(dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}oxolan-2-yl)methyl]urea |
2138048-09-4 | 0.25g |
$723.0 | 2023-05-23 | ||
Enamine | EN300-1155388-0.5g |
[(5-{5-[(dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}oxolan-2-yl)methyl]urea |
2138048-09-4 | 0.5g |
$754.0 | 2023-05-23 |
[(5-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}oxolan-2-yl)methyl]urea Related Literature
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Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635
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Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221
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Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
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Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807
Additional information on [(5-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}oxolan-2-yl)methyl]urea
Introduction to [(5-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}oxolan-2-yl)methyl]urea (CAS No. 2138048-09-4)
Compound with the CAS number 2138048-09-4 and the product name [(5-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}oxolan-2-yl)methyl]urea represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The molecular structure of this compound incorporates several key functional groups that contribute to its biological activity, making it a promising candidate for further research and development.
The core structure of [(5-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}oxolan-2-yl)methyl]urea is characterized by a heterocyclic system that includes an oxadiazole ring. The oxadiazole moiety is known for its stability and its ability to interact with biological targets in a variety of ways. This heterocycle is further functionalized with an oxolan ring, which adds another layer of complexity to the molecule. The presence of these two heterocyclic systems makes this compound a versatile scaffold for drug design.
In recent years, there has been a growing interest in the development of new therapeutic agents that target specific biological pathways. The compound [(5-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}oxolan-2-yl)methyl]urea has been studied for its potential role in modulating various biological processes. One of the most intriguing aspects of this molecule is its interaction with enzymes and receptors involved in inflammation and pain signaling. Preliminary studies have suggested that this compound may exhibit anti-inflammatory properties by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
The N-methylamino group present in the molecule is another critical feature that contributes to its biological activity. This group can form hydrogen bonds with biological targets, enhancing the compound's binding affinity and selectivity. Additionally, the urea moiety in the structure can participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, which are essential for effective drug-receptor binding.
Recent advancements in computational chemistry have allowed researchers to predict the binding modes of small molecules like [(5-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}oxolan-2-yl)methyl]urea with high accuracy. These computational studies have provided valuable insights into how the compound interacts with its biological targets at the molecular level. By understanding these interactions, researchers can optimize the structure of the compound to improve its efficacy and reduce potential side effects.
The synthesis of [(5-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}oxlanmethyl]urea involves multiple steps that require careful optimization to ensure high yield and purity. The synthesis typically begins with the preparation of the oxadiazole ring through cyclocondensation reactions. This intermediate is then functionalized with an oxolan ring using appropriate coupling reactions. The final step involves introducing the urea group through condensation reactions.
In conclusion, [(5-{5-[Dimethylamino)methyl]-1,2,4 oxadiazol 3 yl} oxolan 2 ylmethy l)urea (CAS No. 2138048 09 4) is a promising compound with significant potential in pharmaceutical research. Its unique structural features and biological activity make it an attractive candidate for further investigation. As research continues to uncover new applications for this compound, it is likely to play an important role in the development of novel therapeutic agents.
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